2-(4-Chloro-2-methylphenyl)-2-propanol

Description

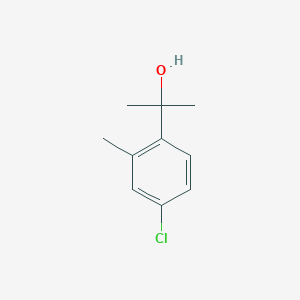

2-(4-Chloro-2-methylphenyl)-2-propanol is a secondary alcohol with a substituted aromatic ring. Its molecular structure consists of a 2-propanol (isopropyl alcohol) group attached to a phenyl ring substituted with a chlorine atom at the para position (4-) and a methyl group at the ortho position (2-).

Properties

IUPAC Name |

2-(4-chloro-2-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-7-6-8(11)4-5-9(7)10(2,3)12/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLBHDUHDFNQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenyl)-2-propanol typically involves the reaction of 4-chloro-2-methylphenol with propylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the epoxide ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenyl)-2-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-Chloro-2-methylphenyl)-2-propanone.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-(4-Chloro-2-methylphenyl)-2-propanol, with the molecular formula C10H13ClO, is a significant organic compound primarily recognized for its role as an intermediate in organic synthesis and its potential biological activities. This compound features a unique structure that includes a hydroxyl group and a chlorine atom on the phenyl ring, which contributes to its diverse applications in scientific research, medicinal chemistry, and industrial processes.

Chemistry

- Intermediate in Organic Synthesis : this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions enables researchers to create derivatives with tailored properties.

Biology

- Biological Activity : The compound has been studied for its interactions with biomolecules, particularly due to its hydroxyl group that can form hydrogen bonds. Research indicates potential therapeutic properties, particularly as an inhibitor of dihydroorotate dehydrogenase (hDHODH), which is implicated in acute myeloid leukemia (AML) treatments. In vitro studies have shown that derivatives can inhibit hDHODH activity, leading to pro-apoptotic effects on cancer cells.

Medicine

- Therapeutic Potential : Investigations into the compound's therapeutic applications reveal promising results in cancer treatment. For instance, one study demonstrated that a derivative exhibited an IC50 value of 250 nM against hDHODH, indicating effective inhibition against AML cells.

Industry

- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials, highlighting its industrial relevance.

Inhibition of Cancer Cell Proliferation

Recent studies have focused on the inhibition of cancer cell proliferation through compounds derived from this compound. For example:

| Compound Name | Target | IC50 (nM) | Half-Life (min) | Notes |

|---|---|---|---|---|

| This Compound | hDHODH | 250 | 120 | Effective against AML cells |

| Related Derivative | hDHODH | 150 | 180 | Improved metabolic stability |

| Another Analog | hDHODH | 300 | 90 | Less effective than above compounds |

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can also participate in halogen bonding, further affecting the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(4-Chloro-2-methylphenyl)-2-propanol. Key differences in substituents, functional groups, and molecular properties are highlighted:

Table 1: Structural and Molecular Comparison

* Molecular weight inferred from analogs in and .

Key Differences and Implications

Functional Groups: The target compound’s secondary alcohol group distinguishes it from phenolic analogs (e.g., 4-Chloro-2-methyl-5-(propan-2-yl)phenol), which exhibit acidity and lower solubility in neutral aqueous environments . Esters (e.g., Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate) are more hydrolytically stable than alcohols but require enzymatic or acidic conditions for activation .

Additional halogens (e.g., 3,4-Dichloro-2-methylphenol) enhance lipophilicity, favoring membrane permeability in bioactive compounds .

Synthetic Utility: Alcohols like the target compound are intermediates in nucleophilic substitutions or esterifications, whereas phenolic derivatives are often used in coupling reactions or as antioxidants .

Biological Activity

Overview

2-(4-Chloro-2-methylphenyl)-2-propanol is an organic compound with the molecular formula C10H13ClO. It is primarily recognized for its role as an intermediate in organic synthesis and has been investigated for its potential biological activities, particularly in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenol with propylene oxide under basic conditions. This nucleophilic substitution reaction results in the formation of the desired alcohol compound. The presence of both a hydroxyl group and a chlorine atom on the phenyl ring contributes to its unique chemical properties, enabling various reactions such as oxidation, reduction, and substitution .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorine atom may participate in halogen bonding, further affecting the compound's biological activity .

Therapeutic Potential

Research indicates that this compound may exhibit therapeutic properties, particularly in cancer treatment. It has been studied for its potential as an inhibitor of dihydroorotate dehydrogenase (hDHODH), a target implicated in acute myeloid leukemia (AML) . In vitro studies have demonstrated that derivatives of this compound can inhibit hDHODH activity, leading to pro-apoptotic effects on cancer cells .

Case Studies and Research Findings

- Inhibition of Cancer Cell Proliferation :

-

Metabolic Stability :

- Research on metabolic stability revealed that compounds similar to this compound exhibited varying half-lives, influencing their potential as therapeutic agents. For instance, one derivative demonstrated a half-life of approximately 120 minutes, which was considered suboptimal for sustained therapeutic effects .

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Summary

| Compound Name | Target | IC50 (nM) | Half-Life (min) | Notes |

|---|---|---|---|---|

| This compound | hDHODH | 250 | 120 | Effective against AML cells |

| Related Derivative | hDHODH | 150 | 180 | Improved metabolic stability |

| Another Analog | hDHODH | 300 | 90 | Less effective than above compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.